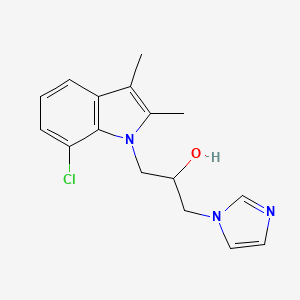
2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid, also known as EFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EFA belongs to the class of flavonoids, which are natural compounds found in various plants and fruits.
Scientific Research Applications
Synthesis and Chemical Properties
The compound, 2-((6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetic acid, is related to the broader class of chemicals known as chromones. Research has focused on the synthesis and potential applications of chromone derivatives due to their chemical and biological properties. One study detailed the design and synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid, highlighting the process of creating these compounds and their potential for further biological activity testing, including antibacterial properties (Čačić et al., 2009). Another explored the synthesis and structural analysis of 2-(4-fluorophenoxy) acetic acid, providing insights into its crystal structure and molecular interactions, which are fundamental for understanding its chemical behavior and potential applications in various scientific fields (Prabhuswamy et al., 2021).
Antimicrobial Activity
The antimicrobial properties of chromone derivatives have been a significant area of research. For instance, some studies have synthesized and tested various chromen-4-yl acetic acid derivatives for their antimicrobial efficacy, indicating a potential route for developing new antibacterial and antifungal agents (Čačić et al., 2006). This research is crucial for identifying new compounds that could combat resistant strains of bacteria and fungi.
Fluorescent Probes and Imaging
Chromone derivatives have also been explored for their potential as fluorescent probes due to their unique optical properties. The development of fluorinated o-aminophenol derivatives, for example, offers new tools for biological imaging and molecular studies, enabling the measurement of intracellular pH and other biological parameters with high specificity and sensitivity (Rhee et al., 1995). Such probes can significantly advance cellular biology by providing more precise tools for studying cell function and disease mechanisms.
Novel Synthesis Methods and Chemical Analysis
Research into novel methods of synthesizing chromone derivatives, including this compound, reveals innovative approaches to creating these compounds more efficiently and with potentially enhanced properties. Studies have reported on the high-performance liquid chromatographic determination of thiols using chromone-based fluorogenic derivatization reagents, showcasing the utility of these compounds in analytical chemistry for detecting biologically important molecules (Gatti et al., 1990).
properties
IUPAC Name |
2-[6-ethyl-3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO6/c1-3-12-8-13-17(9-16(12)25-10-18(22)23)26-11(2)20(19(13)24)27-15-7-5-4-6-14(15)21/h4-9H,3,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZRVZMKCOKZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)O)OC(=C(C2=O)OC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2786948.png)
![2-(4-Ethylphenyl)-5-prop-2-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2786949.png)

![Ethyl 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoate](/img/structure/B2786955.png)

![2-Ethyl-5-((4-fluorophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2786957.png)
![N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2786959.png)
![2-Chloro-N-[cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2786962.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)
![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)
![N-{2-[(3-bromophenyl)sulfanyl]ethyl}methanesulfonamide](/img/structure/B2786967.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)